5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole
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Description
5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A study highlights the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety, as potent anticancer agents. These compounds were tested in vitro for their anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), with some derivatives showing significant inhibitory effects (Gomha et al., 2017) Gomha, S. M., Abdelaziz, Mohamad R., Kheder, N. A., Abdel‐aziz, Hassan M., Alterary, S., & Mabkhot, Y. (2017). A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Chemistry Central Journal, 11..
Antimicrobial Applications
Another area of application for thiazole derivatives is in the development of antimicrobial agents. The synthesis and reactions of various thiazole derivatives have been explored, with some compounds being screened for their antimicrobial activity and showing promising results (Khalil et al., 2000) Khalil, Z. H., Yanni, A. S., Gaber, A. M., & Abdel-Mohsen, Shawkat A. (2000). SYNTHESIS AND REACTIONS OF SOME NEW 5-CARBONYL(4-AMINO-3-CYANO-2-SUBSTITUTED THIOPHENE-5-YL)-8-HYDROXYQUINOLINE (PART II). SYNTHESIS OF THIAZOLE; ISOXAZOLE; PYRAZOLE, PYRIMIDINE AND PYRIDAZINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. Phosphorus, Sulfur, and Silicon and the Related Elements, 166, 57-69..
Properties
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-cyclohexylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-17(25-18(20-13)15-9-5-3-6-10-15)14(2)22-24-19(23)21-16-11-7-4-8-12-16/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3,(H,21,23)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAACRCFKRFIE-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)NC3CCCCC3)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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